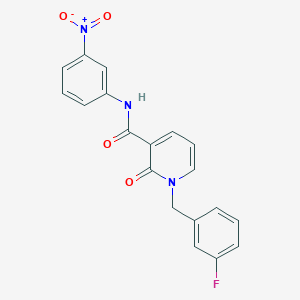

1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, the synthesis was achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids in a 1:1 stoichiometry. This reaction yielded a series of complexes with different heteroaromatic substituents, such as furanyl, thiophenyl, and pyridinyl groups . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction between 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. For instance, the crystal structures of tri(o-fluorobenzyl)tin esters of 4-pyridinecarboxylic acid and 3-pyridinecarboxylic acid revealed a trigonal bipyramidal structure around the tin atom, which was coordinated with the nitrogen atom of the pyridine ring from the carboxylate group. This coordination led to the formation of a one-dimensional linear polymer . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity in other contexts. For example, the use of triphenyl phosphite and pyridine as condensing agents in the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups suggests a high reactivity towards nucleophilic substitution reactions . The condensation reactions used in the synthesis of the indazole derivative also imply a potential for further functionalization of the molecule, which could be exploited in the development of new compounds with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are diverse and depend on their molecular structure. The solubility of the aromatic polyamides in organic solvents like NMP, DMAc, DMF, and m-cresol, as well as their ability to form transparent, flexible, and tough films, is noteworthy . The thermal stability of these polyamides, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C, is also significant . The antitumor activity of the indazole derivative, as evidenced by its ability to inhibit the proliferation of some cancer cell lines, is a critical property that could have therapeutic implications .

Applications De Recherche Scientifique

Synthesis and Characterization

The compound falls within a broader category of chemicals that are subject to synthesis and characterization studies to explore their properties and potential applications. For instance, research on similar compounds has focused on the synthesis of new aromatic polyamides with distinct structural features, such as ether and fluorenylidene groups, to investigate their solubility, film-forming capabilities, and thermal stability. These studies highlight the compound's relevance in developing materials with specific desired properties, including high thermal resistance and solubility in organic solvents (Hsiao, Yang, & Lin, 1999).

Pharmaceutical Research

In pharmaceutical research, related compounds have been investigated for their potential as inhibitors in the treatment of various diseases. For example, dihydroxypyrimidine-4-carboxamides have been studied for their potent inhibition of HIV-integrase, a key enzyme required for the replication of the human immunodeficiency virus, highlighting the potential therapeutic applications of these compounds (Pace et al., 2007).

Material Science

In the field of material science, the study of compounds with similar structures has led to the development of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the compound's utility in targeting specific biological pathways for therapeutic purposes (Schroeder et al., 2009).

Catalysis and Chemical Reactions

Research has also extended into the use of related compounds in catalysis and chemical reactions, aiming to understand their reactivity and potential as catalysts or reactants in synthesizing new chemical entities. This includes studies on the synthesis of aromatic polyamides based on bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone, exploring the compounds' applications in creating polymers with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-5-1-4-13(10-14)12-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGWWLMSCGKXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)